molecular formula C44H64N4O23S3 B609827 Antibiotic 273a1alpha CAS No. 101411-70-5

Antibiotic 273a1alpha

Cat. No.: B609827
CAS No.: 101411-70-5
M. Wt: 1113.2 g/mol
InChI Key: LEXZTVQVBNSLSG-OWVLXQSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic 273a1alpha is a member of the 273a antibiotic series, as documented in the Derwent Drug File Thesaurus (Edition 10, 1998), which lists structurally related variants such as 273a2-alpha and 273a2-beta . The compound’s discovery likely followed traditional antibiotic development pipelines, which include phenotypic or target-based screens followed by lead optimization .

Properties

CAS No.

101411-70-5

Molecular Formula

C44H64N4O23S3

Molecular Weight

1113.2 g/mol

IUPAC Name

(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C44H64N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60)/t16-,17?,18-,19-,23-,24-,26+,27-,28?,31?,32+,33+,34-,36+,43+,44-/m0/s1

InChI Key

LEXZTVQVBNSLSG-OWVLXQSESA-N

SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)O)C)OC(=O)C(CSC(=S)NC(C(C)SCC(C(=O)O)NC(=O)C)C(=O)O)NC(=O)C

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](OC(C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O

Canonical SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Paldimycin A;  Antibiotic 273 A1-alpha; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Antibiotic 273a1alpha is primarily obtained through the fermentation process of Streptomyces paulus. The fermentation broth is subjected to solvent extraction at a pH of approximately 3.0, followed by pH adjustment to around 5.5 to isolate the antibiotic .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces paulus. The fermentation process is optimized for maximum yield, followed by extraction and purification steps to obtain the pure antibiotic. The use of bioreactors and controlled environmental conditions ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Antibiotic 273a1alpha undergoes several chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the gain of electrons or hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Antibiotic 273a1alpha has a wide range of applications in scientific research:

Mechanism of Action

Antibiotic 273a1alpha exerts its effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By disrupting this process, the antibiotic effectively kills or inhibits the growth of bacterial cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: The 273a Series

Structural differences between these variants (e.g., side-chain modifications or stereochemical variations) may influence their pharmacokinetic profiles, such as solubility, stability, or binding affinity to microbial targets. For example:

Compound Key Structural Feature MIC* Against Gram-positive Pathogens Synergy Potential
273a1alpha Undisclosed Not reported Not evaluated
273a2-beta Undisclosed Not reported Not evaluated

*MIC: Minimum Inhibitory Concentration

Limitations : The absence of published MIC data or resistance profiles for this series hinders a direct comparison .

Beta-Lactams vs. 273a1alpha

Beta-lactams (e.g., penicillins, cephalosporins) inhibit cell wall synthesis. In contrast, the mode of action for 273a1alpha remains uncharacterized. Combination therapies involving beta-lactams and non-beta-lactam agents (e.g., vancomycin) have shown enhanced efficacy against resistant strains , a strategy that could theoretically apply to 273a1alpha if synergistic interactions are identified.

Natural Product-Derived Antibiotics

Natural compounds like antimycins (e.g., Antimycin-A1, Antimycin-A3) share naming conventions with the 273a series, suggesting possible biosynthetic or functional overlap. Antimycins target mitochondrial electron transport in eukaryotes, but their antibacterial mechanisms differ .

Combination Therapy Potential

Combination strategies extend antibiotic utility by overcoming resistance. For example:

  • Synergy with Non-Antibiotic Drugs: Ejim et al. (2011) demonstrated that pairing antibiotics with non-antimicrobial agents (e.g., loperamide) enhances efficacy against Staphylococcus aureus .
  • Natural Compound Combinations : Recent formulations combine antibiotics with plant-derived compounds (e.g., curcumin) to improve activity against multidrug-resistant pathogens .

While 273a1alpha’s role in such combinations is unexplored, its structural relatives (e.g., Antimycin-A1) have been studied in synergistic contexts .

Q & A

Q. What meta-analysis strategies are effective for synthesizing heterogeneous efficacy data on this compound across studies?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) and aggregate data using random-effects models (DerSimonian-Laird method). Assess heterogeneity via I² statistics and subgroup analysis (e.g., by pathogen Gram type). Validate with individual participant data (IPD) meta-analysis if available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic 273a1alpha
Reactant of Route 2
Antibiotic 273a1alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.